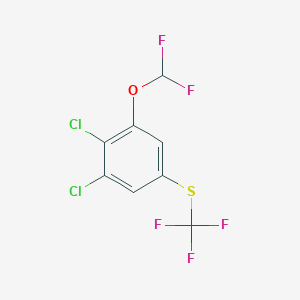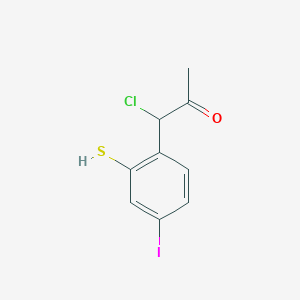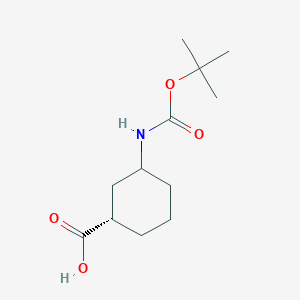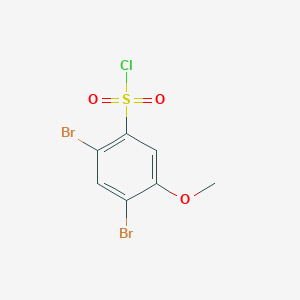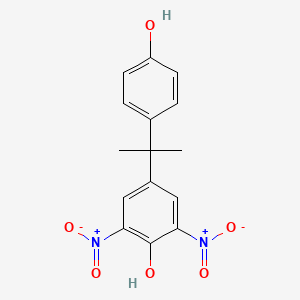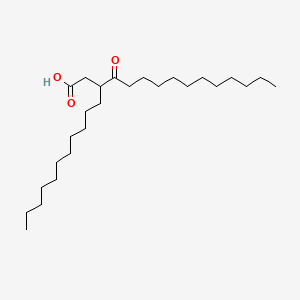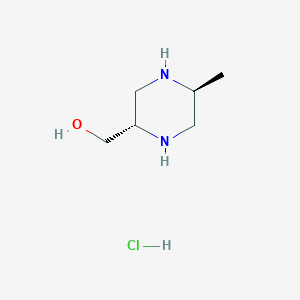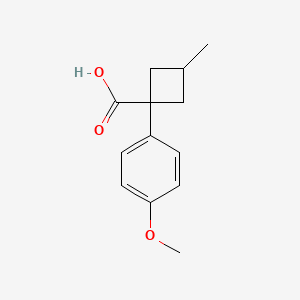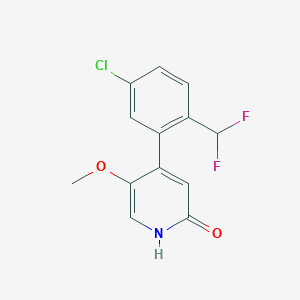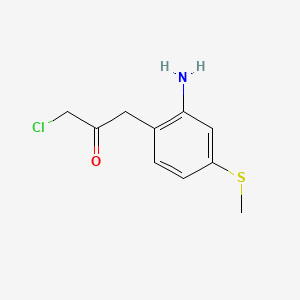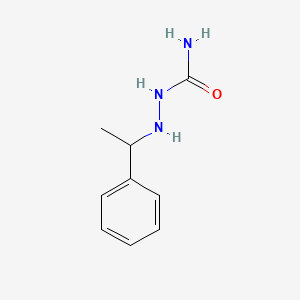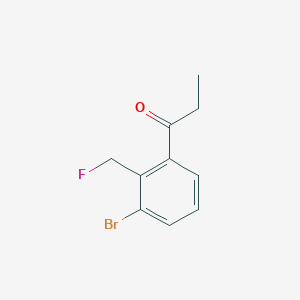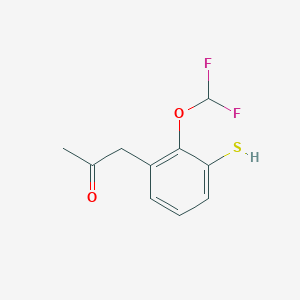![molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
[1-(1-Phenylethyl)azetidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-Phenylethyl)azetidin-2-yl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenylethyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(1-Phenylethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring or the phenylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or phenylethyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(1-Phenylethyl)azetidin-2-yl]methanol is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of azetidine derivatives on cellular processes and enzyme activities.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [1-(1-Phenylethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenylethyl group and the azetidine ring contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
- [1-(1-Phenylethyl)azetidin-2-yl]methanol
- [1-(1-Phenylethyl)azetidin-2-yl]ethanol
- [1-(1-Phenylethyl)azetidin-2-yl]propane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the azetidine ring.
- Chemical Properties: These structural variations result in differences in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may vary based on their ability to interact with specific molecular targets and their pharmacokinetic properties.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[1-(1-phenylethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3 |
Clé InChI |
SGRAGOJBNDVNBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



